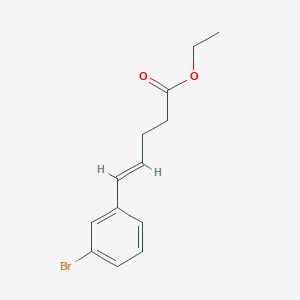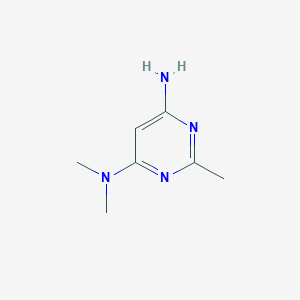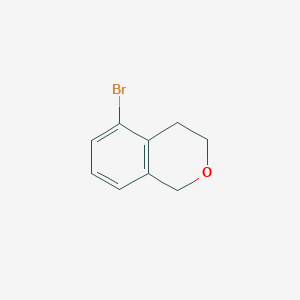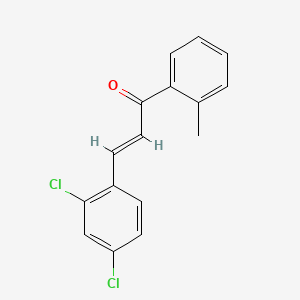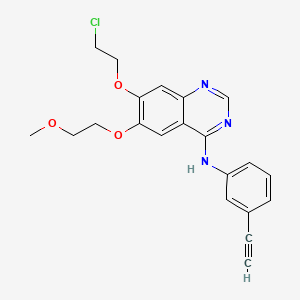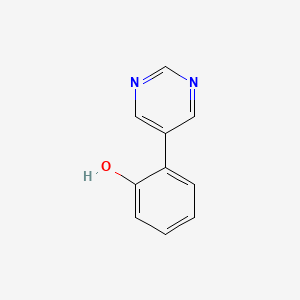
2-(5-Pyrimidinyl)phenol
Vue d'ensemble
Description
2-(5-Pyrimidinyl)phenol is a compound with the empirical formula C10H8N2O . It is also known as Maiti-Bag-Dutta Auxiliary . This compound is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization .
Synthesis Analysis
The synthesis of pyrimidinyl compounds, such as 2-(5-Pyrimidinyl)phenol, involves various methods . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Molecular Structure Analysis
2-(5-Pyrimidinyl)phenol contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyrimidine .Chemical Reactions Analysis
Phenols, like 2-(5-Pyrimidinyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
2-(5-Pyrimidinyl)phenol is a powder with a melting point of 173 °C . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Antifungal Activity
2-(5-Pyrimidinyl)phenol derivatives, specifically pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their antifungal abilities against a range of phytopathogenic fungi. Compounds exhibited notable antifungal activities, with certain derivatives showing good efficacy against specific fungi strains, underscoring their potential as antifungal agents (Zhang et al., 2016).
Aldose Reductase Inhibition
Derivatives bearing the 2-(5-Pyrimidinyl)phenol structure have shown promising results as selective aldose reductase inhibitors, displaying activity at micromolar/submicromolar levels. This inhibition is crucial for therapeutic strategies against diabetic complications, demonstrating the compound's relevance in medicinal chemistry (La Motta et al., 2007).
Co-Antioxidant Systems
The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds, such as 2-(5-Pyrimidinyl)phenol derivatives, has led to the development of potent radical-trapping antioxidants. These compounds, particularly 3-pyridinols and 5-pyrimidinols, are highly effective when used in combination with other phenolic antioxidants, offering a synergistic approach to inhibit autoxidation (Valgimigli et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pyrimidines, including 2-(5-Pyrimidinyl)phenol, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2-pyrimidin-5-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGEKGADFDYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrimidinyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)
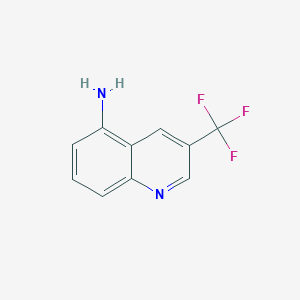

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
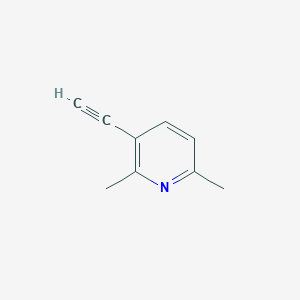
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
